N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a sulfonamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives and sulfonamides, such as:
- 5-(4-methylphenyl)-1,2,4-oxadiazole-3-thione
- N-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxamide
- 4-methylphenylsulfonamide derivatives .
Uniqueness
What sets N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring enhances its stability and bioactivity, while the sulfonamide group contributes to its solubility and reactivity .
Biological Activity
N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
The compound's molecular formula is C25H29N5O2S, with a molecular weight of 463.6 g/mol. Its structural characteristics include multiple functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C25H29N5O2S |
Molecular Weight | 463.6 g/mol |
LogP | 4.7431 |
Polar Surface Area | 53.166 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
This compound exhibits a range of biological activities attributed to its interaction with various molecular targets:
- BRD4 Inhibition : The compound has shown potential as a bromodomain-containing protein 4 (BRD4) inhibitor, which plays a crucial role in regulating gene transcription and cell cycle progression. Inhibiting BRD4 can lead to anti-proliferative effects in cancer cells, particularly in breast cancer models .
- PARP1 Modulation : Preliminary studies suggest that the compound may also interact with PARP1, an enzyme involved in DNA repair processes. This interaction could enhance the efficacy of cancer therapies by inducing DNA damage and promoting apoptosis in tumor cells .
- Cell Cycle Arrest : Research indicates that treatment with this compound results in G1 phase cell cycle arrest in MCF-7 breast cancer cells, suggesting its potential as an anti-cancer agent through modulation of cell cycle dynamics .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation across various cancer cell lines. Notably, it exhibited significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells, with IC50 values indicating potent efficacy:
Cell Line | IC50 Value (μM) | Observations |
---|---|---|
MCF-7 | 0.237 ± 0.093 | Induced G1 phase arrest |
TNBC | Varies | Significant reduction in viability |
Case Studies
A recent study evaluated the effects of this compound on breast cancer models:
- Study Design : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : The treatment led to a dose-dependent increase in G1 phase arrest, with significant changes observed at concentrations of 0.3 μM and above.
"The findings suggest that this compound could serve as a lead for developing new anti-breast cancer therapies targeting BRD4 and PARP1 pathways" .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-5-4-6-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBCSLIMUXOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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